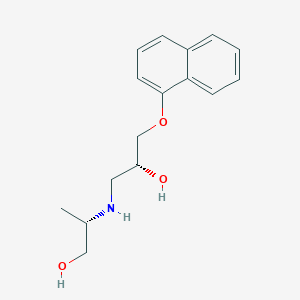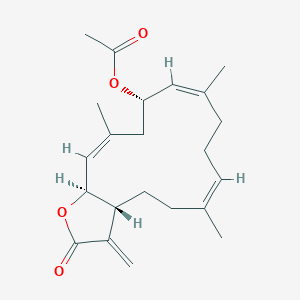![molecular formula C22H34O B217753 (5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one CAS No. 102848-61-3](/img/structure/B217753.png)
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one, also known as stigmastane, is a natural steroid found in plants and animals. It has been widely studied for its potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Phytochemical Study and Structural Analysis : This compound was identified as part of a phytochemical study on roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. Its molecular structure and crystal properties were analyzed, revealing specific conformations and hydrogen bonding patterns (Zhang, Bao, Wu, Yu, & Li, 2012).
Triterpenoid Isolation and Characterization : The compound was isolated from Skimmia laureola, and its structural details were elucidated. This work contributed to understanding the molecular configuration of triterpenoids, a class of chemical compounds with various biological activities (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antifungal Studies : An in vitro study examined the antimicrobial properties of chemical constituents isolated from the root of Leplaea mayombensis, including derivatives of the compound . These studies support traditional uses of the plant in treating infectious diseases due to its antimicrobial compounds (Sidjui et al., 2015).
Synthesis and Biological Activity Analysis : The synthesis and structure of bioactive triorganotin(IV) derivatives of sodium deoxycholate, a chemical related to the compound , were explored. These compounds demonstrated promising antimicrobial and anticancer activities, highlighting the potential of such compounds in therapeutic applications (Shaheen, Ali, Rosario, & Shah, 2014).
Computer-Aided Screening in Drug Development : Computational studies explored the drug-likeness and efficiency of various herbal compounds, including a derivative of the compound, against MRSA infections. This research demonstrates the potential of computer-aided design in screening novel inhibitors for drug development (Skariyachan et al., 2011).
Androgen Biosynthesis Inhibition Studies : Research on derivatives of the compound as inhibitors of androgen biosynthesis was conducted, providing insights into their potential therapeutic applications in conditions influenced by androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Eigenschaften
CAS-Nummer |
102848-61-3 |
|---|---|
Produktname |
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
Molekularformel |
C22H34O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21?,22?/m0/s1 |
InChI-Schlüssel |
SCVQXPPZHIKYMJ-DHEJPUEPSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C([C@@H]1CCC3([C@@H]2CC[C@H]4C3(CC=C4)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Synonyme |
mansumbinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



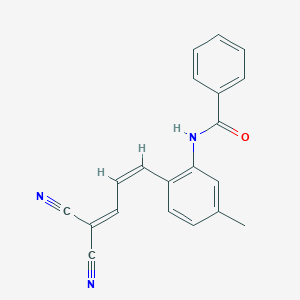


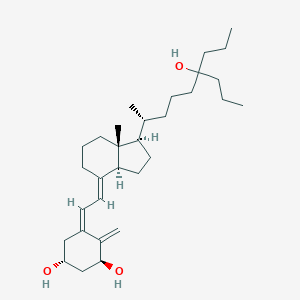
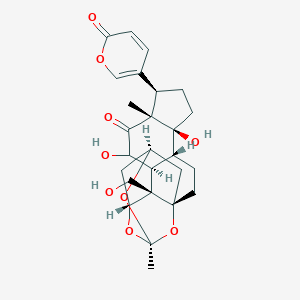
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
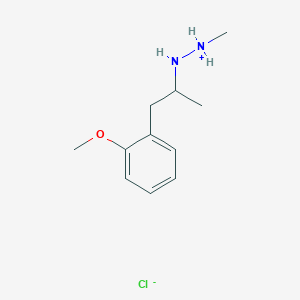



![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

